
2-(3-((4-Isopropylbenzyl)oxy)phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-((4-Isopropylbenzyl)oxy)phenyl)acetic acid is an organic compound with the molecular formula C18H20O3 It is a derivative of phenylacetic acid, characterized by the presence of an isopropylbenzyl group and an oxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((4-Isopropylbenzyl)oxy)phenyl)acetic acid typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-isopropylbenzyl alcohol with a suitable phenol derivative under basic conditions to form the intermediate 4-isopropylbenzyl phenyl ether.
Acylation: The intermediate is then subjected to acylation using a suitable acylating agent, such as acetyl chloride, in the presence of a base like pyridine to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-((4-Isopropylbenzyl)oxy)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxyphenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenylacetic acid derivatives.
Scientific Research Applications
2-(3-((4-Isopropylbenzyl)oxy)phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-((4-Isopropylbenzyl)oxy)phenyl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in metabolic pathways.
Pathways Involved: It may influence pathways related to inflammation, microbial growth, or cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Isopropylbenzyl)oxy)-3-methoxyphenylacetic acid
- **3-Chloro-4-((4-isopropylbenzyl)oxy
Properties
CAS No. |
882865-41-0 |
|---|---|
Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
2-[3-[(4-propan-2-ylphenyl)methoxy]phenyl]acetic acid |
InChI |
InChI=1S/C18H20O3/c1-13(2)16-8-6-14(7-9-16)12-21-17-5-3-4-15(10-17)11-18(19)20/h3-10,13H,11-12H2,1-2H3,(H,19,20) |
InChI Key |
AEKXPKDLKFGLEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)COC2=CC=CC(=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



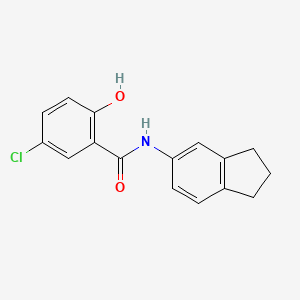

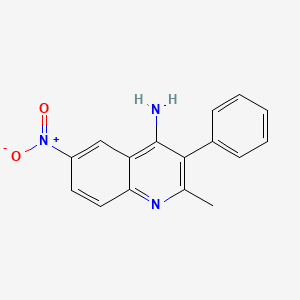
![3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11843067.png)

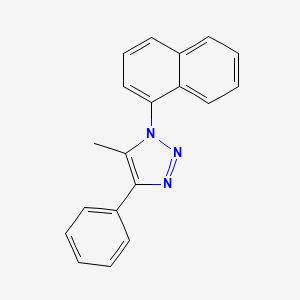


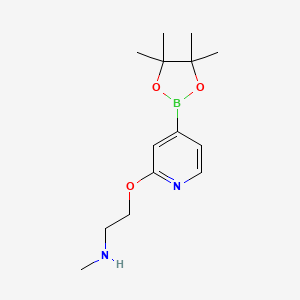

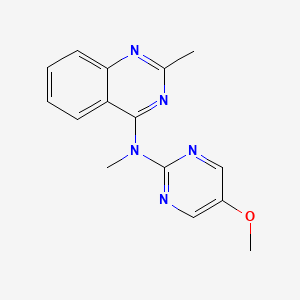
![Benzamide, N-[(2-hydroxy-1-naphthalenyl)methyl]-](/img/structure/B11843126.png)

